N-[6-({[(3-acetylphenyl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]cyclopropanecarboxamide

Catalog No.
S6825337
CAS No.
1021228-53-4
M.F
C18H18N4O3S
M. Wt
370.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[6-({[(3-acetylphenyl)carbamoyl]methyl}sulfanyl)...

CAS Number

1021228-53-4

Product Name

N-[6-({[(3-acetylphenyl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]cyclopropanecarboxamide

IUPAC Name

N-[6-[2-(3-acetylanilino)-2-oxoethyl]sulfanylpyridazin-3-yl]cyclopropanecarboxamide

Molecular Formula

C18H18N4O3S

Molecular Weight

370.4 g/mol

InChI

InChI=1S/C18H18N4O3S/c1-11(23)13-3-2-4-14(9-13)19-16(24)10-26-17-8-7-15(21-22-17)20-18(25)12-5-6-12/h2-4,7-9,12H,5-6,10H2,1H3,(H,19,24)(H,20,21,25)

InChI Key

POSOIONQGZXUOS-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)CSC2=NN=C(C=C2)NC(=O)C3CC3

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)CSC2=NN=C(C=C2)NC(=O)C3CC3

The exact mass of the compound N-[6-({[(3-acetylphenyl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]cyclopropanecarboxamide is 370.10996162 g/mol and the complexity rating of the compound is 541. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

N-[6-({[(3-acetylphenyl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]cyclopropanecarboxamide is a complex organic compound characterized by its unique molecular structure, which includes a pyridazine ring, a cyclopropane carboxamide moiety, and an acetylphenyl group. This compound is classified as a sulfanyl-containing carboxamide and has the molecular formula C23H27N5O3SC_{23}H_{27}N_{5}O_{3}S with a CAS number of 53136130 . Its structural diversity suggests potential applications in medicinal chemistry and agricultural fields, particularly as a candidate for developing insecticides or herbicides due to its heterocyclic components.

The compound can undergo various chemical transformations, including:

  • Hydrolysis: Involves the breakdown of the carboxamide bond in aqueous conditions, often requiring acidic or basic media.
  • Reduction: Can lead to the formation of amines from the carbonyl groups present in the structure.
  • Substitution Reactions: May occur at the sulfur atom or nitrogen atoms, leading to derivatives with altered biological activity.

These reactions typically require careful control of reaction conditions such as pH, temperature, and solvent choice to optimize yields and selectivity .

N-[6-({[(3-acetylphenyl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]cyclopropanecarboxamide exhibits potential biological activities that are currently under investigation. Preliminary studies suggest it may interact with various biological targets, possibly influencing pathways related to inflammation and cancer. Molecular docking simulations could provide insights into its binding affinities and mechanisms of action against specific receptors or enzymes .

The synthesis of N-[6-({[(3-acetylphenyl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]cyclopropanecarboxamide typically involves multiple steps:

  • Formation of Pyridazine Ring: This may involve cyclization reactions using appropriate precursors.
  • Sulfanylation: Introduction of the sulfanyl group through nucleophilic substitution reactions.
  • Carbamoylation: Attaching the carbamoyl group derived from 3-acetylphenyl.
  • Cyclopropanation: Formation of the cyclopropane moiety through cyclopropanation methods.

Reagents like dimethylformamide or dichloromethane are often used as solvents, with reaction times varying from several hours to overnight depending on specific conditions .

The unique structure of N-[6-({[(3-acetylphenyl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]cyclopropanecarboxamide suggests several potential applications:

  • Pharmaceutical Development: As a lead compound for developing new drugs targeting inflammatory diseases or cancers.
  • Agricultural Chemistry: Potential use as an insecticide or herbicide due to its structural properties that may disrupt biological functions in pests .
  • Chemical Research: Serves as a building block for synthesizing more complex organic molecules.

Interaction studies involving N-[6-({[(3-acetylphenyl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]cyclopropanecarboxamide focus on its binding interactions with proteins or enzymes. Techniques such as molecular docking and surface plasmon resonance may be employed to elucidate these interactions, providing insights into its mechanism of action and potential therapeutic effects .

Several compounds share structural similarities with N-[6-({[(3-acetylphenyl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]cyclopropanecarboxamide. Here are some examples:

Compound NameMolecular FormulaKey Features
N-[6-(2-methoxyphenyl)carbamoyl]pyridazinC19H22N4O3SContains methoxy group; potential for different biological activity
1-[6-(3-acetylphenyl)carbamoyl]-N-propylpiperidineC23H29N5O3SPiperidine ring adds complexity; different pharmacological profile
N-(4-{[(3-acetylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-3,5-dimethoxybenzamideC23H29N5O4SThiazole ring introduces different reactivity; diverse applications

These compounds highlight the uniqueness of N-[6-({[(3-acetylphenyl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]cyclopropanecarboxamide through its specific combination of functional groups and structural motifs that may confer unique biological properties and applications in various fields.

XLogP3

1.2

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

370.10996162 g/mol

Monoisotopic Mass

370.10996162 g/mol

Heavy Atom Count

26

Dates

Last modified: 11-23-2023

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